molecular formula C10H14O3 B1592962 2-(2-Hydroxypropan-2-YL)-4-methoxyphenol CAS No. 15000-00-7

2-(2-Hydroxypropan-2-YL)-4-methoxyphenol

Cat. No. B1592962
CAS RN: 15000-00-7
M. Wt: 182.22 g/mol
InChI Key: RLEJURMONFBYGB-UHFFFAOYSA-N
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Description

“2-(2-Hydroxypropan-2-YL)-4-methoxyphenol” is a chemical compound. However, there is limited information available about this specific compound12.



Synthesis Analysis

There are no specific synthesis methods available for “2-(2-Hydroxypropan-2-YL)-4-methoxyphenol”. However, a method based on the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones has been reported, which allows for the preparation of a large diversity of hydroxy-substituted cyclopropanes3.



Molecular Structure Analysis

The molecular structure of “2-(2-Hydroxypropan-2-YL)-4-methoxyphenol” is not explicitly available. However, related compounds such as “1-(dimethylamino)-3-hydroxy-3-((2-hydroxypropan-2-yl)oxy)-1-(methylamino)butan-2-one” have been structurally identified using spectroscopic techniques4.



Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving “2-(2-Hydroxypropan-2-YL)-4-methoxyphenol”. However, organophosphorus compounds including aryl, alkenyl, and alkyl substituted diphenylphosphine oxide derivatives have been prepared in high yield using (2-hydroxypropan-2-yl)diphenylphosphine oxide5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Hydroxypropan-2-YL)-4-methoxyphenol” are not explicitly available. However, related compounds like “2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol” have a molecular weight of 194.27 and are stored at room temperature7.


Scientific Research Applications

  • Field: Natural Products Chemistry

    • Application : This compound has been identified in a family of compounds called radstrictins . These compounds are often isolated from microorganisms, such as fungi, that have been collected from extreme ecosystems like the Atacama Desert .
    • Methods : The compound was isolated from a fungus that had been collected from a soil sample from the Atacama Desert. The isolation and structural characterization were performed using High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) and 1D and 2D Nuclear Magnetic Resonance (NMR) .
    • Results : The compound was tested against pathogenic strains associated with bovine mastitis, but was found to be devoid of antimicrobial activity .
  • Field: Organic Synthesis

    • Application : A method based on the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones has been developed for the synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, which belong to the donor–acceptor cyclopropane family . This allows for the preparation of a large diversity of hydroxy-substituted cyclopropanes, which can serve as promising building blocks for the synthesis of various bioactive compounds .
    • Methods : The Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones is used in this method .
    • Results : This method allows for the preparation of a large diversity of hydroxy-substituted cyclopropanes .
  • Field: Antimicrobial Agents

    • Application : Benzofuran and its derivatives, which include “2-(2-Hydroxypropan-2-YL)-4-methoxyphenol”, are found to be suitable structures for the development of new therapeutic agents . They exist widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
    • Methods : The compound is synthesized and then tested against various microbes .
    • Results : Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
  • Field: Organic Chemistry

    • Application : A method for the synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, which belong to the donor–acceptor cyclopropane family, has been developed . This method allows for the preparation of a large diversity of hydroxy-substituted cyclopropanes, which can serve as promising building blocks for the synthesis of various bioactive compounds .
    • Methods : The method is based on the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones .
    • Results : This method allows for the preparation of a large diversity of hydroxy-substitified cyclopropanes .
  • Field: Antimicrobial Therapy

    • Application : Benzofuran and its derivatives, which include “2-(2-Hydroxypropan-2-YL)-4-methoxyphenol”, are found to be suitable structures for the development of new therapeutic agents . They exist widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
    • Methods : The compound is synthesized and then tested against various microbes .
    • Results : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
  • Field: Organic Chemistry

    • Application : A method for the synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, which belong to the donor–acceptor cyclopropane family, has been developed . This method allows for the preparation of a large diversity of hydroxy-substituted cyclopropanes, which can serve as promising building blocks for the synthesis of various bioactive compounds .
    • Methods : The method is based on the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones .
    • Results : This method allows for the preparation of a large diversity of hydroxy-substitified cyclopropanes .

Safety And Hazards

There is no specific safety and hazard information available for “2-(2-Hydroxypropan-2-YL)-4-methoxyphenol”.


Future Directions

There is no specific information available about the future directions of “2-(2-Hydroxypropan-2-YL)-4-methoxyphenol”. However, new chemistry can be discovered in unexplored and extreme ecosystems, such as deserts8.


Please note that the information provided is based on the available data and may not be fully comprehensive.


properties

IUPAC Name

2-(2-hydroxypropan-2-yl)-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-10(2,12)8-6-7(13-3)4-5-9(8)11/h4-6,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEJURMONFBYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649451
Record name 2-(2-Hydroxypropan-2-yl)-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxypropan-2-YL)-4-methoxyphenol

CAS RN

15000-00-7
Record name 2-(2-Hydroxypropan-2-yl)-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methylmagnesium bromide (221 ml, 665 mmol) in 800 ml THF at 0° C. was added 1-(2-hydroxy-5-methoxy-phenyl)-ethanone (20.21 g, 302 mmol) in portions over 30 min. The mixture was allowed to warm to room temperature. After 16 h the mixture was quenched by the slow addition of 10% NH4Cl, carefully acidified to pH=1 (slow addition) with concentrated HCl and extracted with Et2O. The combined organics were washed with H2O, washed with brine, died over MgSO4, filtered and concentrated in vacuo to give 2-(1-hydroxy-1-methyl-ethyl)-4-methoxy-phenol (50.57 g, 100%) as a tan solid.
Quantity
221 mL
Type
reactant
Reaction Step One
Quantity
20.21 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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